molecular formula C18H22N2OS B2363694 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide CAS No. 955528-48-0

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2363694
CAS RN: 955528-48-0
M. Wt: 314.45
InChI Key: QTNNNIBUWYRYQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in this compound, has been reported . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize these structures . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene-2-carboxamide group attached to a 1,2,3,4-tetrahydroquinolin-6-yl group via an ethyl linker. The InChI code for this compound is 1S/C18H22N2OS.


Chemical Reactions Analysis

The synthesis of this compound involves a cascade reaction that includes a Knoevenagel condensation and an aza-Michael–Michael addition . This reaction is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophenes play a pivotal role in organic electronics and material science:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . These compounds protect metal surfaces from degradation caused by chemical reactions with their environment.

Synthetic Chemistry

Various synthetic methods lead to thiophene derivatives:

Other Fields

Thiophenes have also been investigated in fields such as photovoltaics, materials science, and catalysis. However, the applications mentioned above are particularly noteworthy.

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-20-11-3-5-15-13-14(7-8-16(15)20)9-10-19-18(21)17-6-4-12-22-17/h4,6-8,12-13H,2-3,5,9-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNNNIBUWYRYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

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